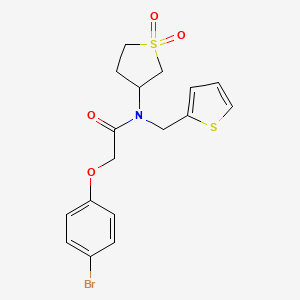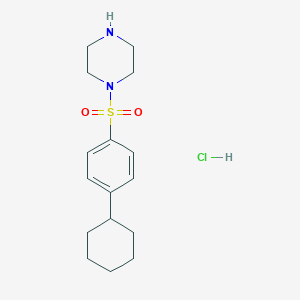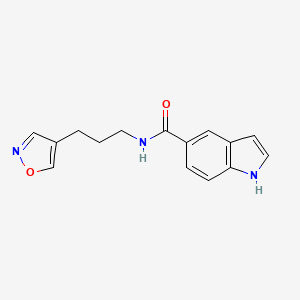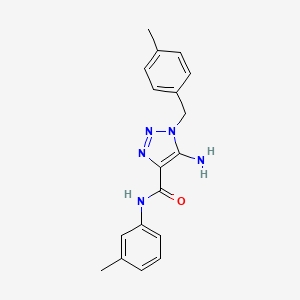![molecular formula C17H14N4O B2773417 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478046-75-2](/img/structure/B2773417.png)
4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, Imatinib, has been synthesized . Imatinib is a therapeutic agent used to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .Molecular Structure Analysis
The molecular structure of this compound includes an anilide group in which the carboxamide group is substituted with an aromatic group . The molecular formula is C17H14N4O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 306.32 . It is a solid at room temperature . The compound is slightly soluble in DMSO and methanol when heated .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound, identified as MGCD0103, exhibits selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation control. It has shown significant antitumor activity in vivo and entered clinical trials, demonstrating promise as an anticancer drug (Nancy Z. Zhou et al., 2008).
Chemical Synthesis and Analysis
In chemical analysis, a nonaqueous capillary electrophoretic separation method was developed for imatinib mesylate and related substances, including 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide derivatives, showcasing a technique for quality control of pharmaceutical compounds (Lei Ye et al., 2012).
Luminescent Materials
Research on pyridyl substituted benzamides has highlighted their potential in creating materials with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, useful in optoelectronic devices and sensors (A. Srivastava et al., 2017).
Pain Management
Modifications to the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have been explored to optimize biological properties for potential use in pain management, demonstrating increased biological activity with certain derivatives (I. Ukrainets et al., 2015).
Advanced Materials
The compound has been involved in the synthesis of new polyamide-imides containing pendent adamantyl groups, highlighting its utility in the development of high-performance polymers with potential applications in aerospace and electronics due to their exceptional thermal stability and mechanical properties (D. Liaw et al., 2001).
Wirkmechanismus
Target of Action
The primary target of 4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is the Abelson tyrosine kinase (ABL1) . This enzyme plays a crucial role in cell differentiation, division, adhesion, and stress response .
Mode of Action
The compound binds to the inactive form of the ABL1 enzyme, inhibiting its activity . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The inhibition of ABL1 disrupts its normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of ABL1 affects multiple biochemical pathways. As ABL1 is involved in various cellular processes, its inhibition can lead to altered cell division and differentiation, disrupted cell adhesion, and changes in the cell’s response to stress .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in the processes regulated by ABL1. This includes potential alterations in cell division and differentiation, changes in cell adhesion, and modifications to the cell’s stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to bind to ABL1 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-6-13(7-5-12)17(22)21-15-8-10-19-16(20-15)14-3-2-9-18-11-14/h2-11H,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPVPXDZPSBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)


![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)
![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)
![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)

![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2773355.png)
![N-butyl-N-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)butan-1-amine](/img/structure/B2773356.png)